![molecular formula C19H14Cl2N2OS B14722985 N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide CAS No. 6978-43-4](/img/structure/B14722985.png)
N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide is a chemical compound with the molecular formula C₁₉H₁₄Cl₂N₂OS It is known for its unique structure, which includes a naphthalene ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide typically involves the reaction of 3,5-dichloroaniline with naphthalene-1-acetic acid in the presence of a thionating agent such as phosphorus pentasulfide (P₂S₅). The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid (CH₃COOH) at room temperature.
Reduction: Sodium borohydride (NaBH₄) in methanol (CH₃OH) under reflux conditions.
Substitution: Ammonia (NH₃) in ethanol (C₂H₅OH) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of a naphthalene ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6978-43-4 |
|---|---|
Molecular Formula |
C19H14Cl2N2OS |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-14-9-15(21)11-16(10-14)22-19(25)23-18(24)8-13-6-3-5-12-4-1-2-7-17(12)13/h1-7,9-11H,8H2,(H2,22,23,24,25) |
InChI Key |
SPRSYBUCYILSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=S)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


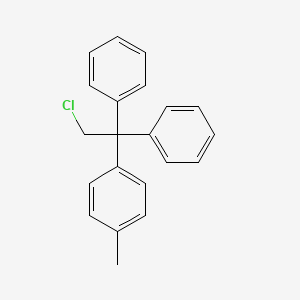

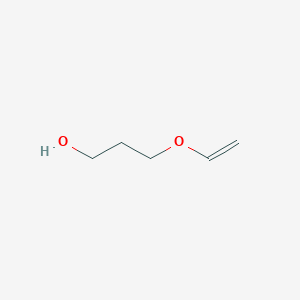
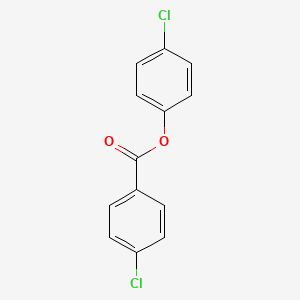
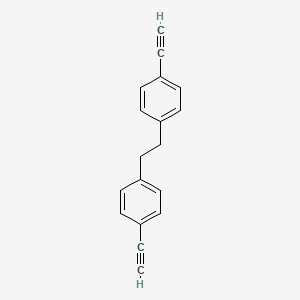
![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)
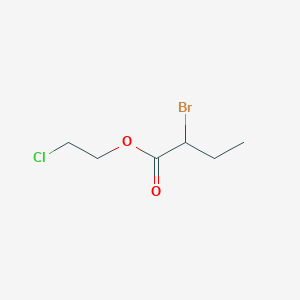

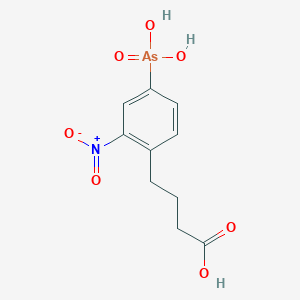
![Methyl 1-ethyl-6-methyl-4-[4-(2-phenylacetamido)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722945.png)
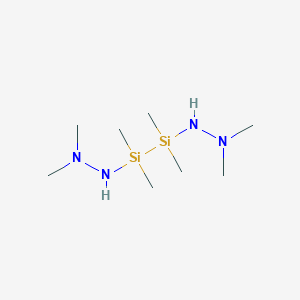
![2H-Pyrrolo[2,3-C]pyridine](/img/structure/B14722966.png)

![1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14722987.png)
